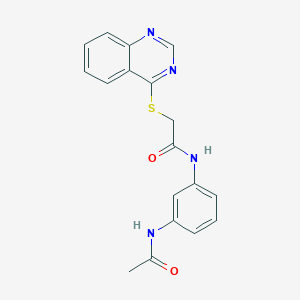

N-(3-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-12(23)21-13-5-4-6-14(9-13)22-17(24)10-25-18-15-7-2-3-8-16(15)19-11-20-18/h2-9,11H,10H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIZHFRRHSCWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide typically involves a multi-step process:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Thioether Formation: The quinazoline derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamidophenyl Group Introduction: The final step involves the acylation of the intermediate with 3-acetamidophenyl acetic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.

Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Nitrated or halogenated derivatives of the acetamidophenyl group.

Scientific Research Applications

N-(3-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide is a chemical compound with potential applications in both chemistry and biology. Its uses stem from its unique molecular structure, combining quinazoline, acetamide, and thioether functional groups, which allows for diverse interactions with biological systems.

Chemical Applications

- Building Block for Synthesis this compound can serve as a building block in the synthesis of more complex molecules.

- Cyclization of Anthranilic Acid Derivatives The quinazoline core of this compound can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other appropriate reagents.

- Thioether Formation Introduction of the thioether linkage involves reacting a quinazoline derivative with a thiol compound.

- Acetamidophenyl Group Introduction The final step involves acylating the intermediate with 3-acetamidophenyl acetic acid or its derivatives, often using a coupling agent like EDCI and a base such as triethylamine.

Biological Applications

- Potential Interactions with Biological Macromolecules This compound is studied for its potential interactions with biological macromolecules. Potential targets include enzymes, receptors, and other proteins involved in cellular processes. The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

- VEGFR-2 Inhibition Some quinazoline derivatives have been identified as inhibitors of VEGFR-2, a key protein in angiogenesis .

- Tyrosinase Inhibition Phenylamino quinazolinone derivatives have been designed and synthesized as potential tyrosinase inhibitors . The position and number of substituents in the quinazoline ring, as well as the position of the aromatic moiety at the 3-position on the NH of the amide linker, are important for activity .

- α-Glucosidase Inhibition Combining imidazole and quinazoline into one scaffold results in the synthesis of substituted imidazo[1,2-c]quinazolines, which are promising inhibitors of α-glucosidase . α-Glucosidase inhibitors are important in the treatment of type 2 diabetes by regulating blood glucose levels and reducing carbohydrate levels .

Pharmacological Evaluation

- Anticancer Activity Hennequin et al. introduced a novel series of 4-anilinoquinazolines in an attempt to enhance the anticancer activity profile . Compound 3 (ZD6474, vandetanib) was introduced, with up to 400-fold improvement in aqueous solubility and up to a 10-fold increase in in vivo assessments for oral bioavailability .

- Structure-Activity Relationship (SAR) Studies SAR studies have shown that the position, number of substituents in the quinazoline rings, and the position of the aromatic moiety at the 3-position on the NH of the amide linker were important for activity .

- Antimicrobial Activity Quinazolines and their analogs have been confirmed in many studies to exert antimicrobial activity .

Table of Quinazoline Derivatives and Their Activities

Uniqueness of this compound

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide is not fully understood but may involve:

Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in cellular processes.

Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pharmacological Activity

Anticancer Activity

- Compound 40005 (): Demonstrated remarkable activity against HCT-1, MCF-7, and PC-3 cancer cell lines via MTT assay, attributed to its morpholinyl and piperidinyl substituents enhancing cellular uptake .

- Compound 38–40 (): Quinazoline-2-sulfonyl derivatives with methoxyphenyl groups showed IC₅₀ values <10 μM against multiple cancer lines, outperforming non-sulfonylated analogues .

In contrast, the target compound’s lack of sulfonyl or morpholinyl groups may limit its anticancer efficacy unless modified.

Anti-inflammatory Activity

- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide (): Exhibited superior anti-inflammatory activity (ED₅₀ = 28 mg/kg) compared to diclofenac (ED₅₀ = 33 mg/kg) in carrageenan-induced edema models. The ethylamino group likely enhances COX-2 selectivity .

The target compound’s 3-acetamidophenyl group may confer similar selectivity but requires experimental validation.

Antimicrobial Activity

- N-(2-phenyl-4-thiazolidinone-3-yl)-2-(coumarin-4-yloxy)acetamide (): Showed broad-spectrum antibacterial activity (MIC = 8–32 μg/mL) against Gram-positive and Gram-negative strains, linked to its coumarin-thiazolidinone hybrid structure .

- Compound W1 (): A benzimidazole-thioacetamide derivative with potent antifungal activity (IC₅₀ = 12 μM against C. albicans) due to nitro group electron-withdrawing effects .

Physicochemical and ADME Properties

- N-(3-chlorophenyl)-2-((hexahydroquinazolin-4-yl)thio)acetamide (): Contains a diethylaminoethyl group, improving solubility (LogP = 3.1) and bioavailability .

The target compound’s simpler structure (fewer rotatable bonds) may enhance metabolic stability but reduce solubility compared to bulkier analogues.

Biological Activity

N-(3-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a quinazoline moiety linked to an acetamidophenyl group through a thioether bond, suggesting possible interactions with various biological macromolecules.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinazoline Core : This is achieved through the cyclization of anthranilic acid derivatives.

- Thioether Formation : The quinazoline derivative is reacted with a thiol to introduce the thioether linkage.

- Acetamidophenyl Group Introduction : The final step involves acylation with 3-acetamidophenyl acetic acid, often employing coupling agents like EDCI and bases such as triethylamine.

The precise mechanism of action for this compound is not fully elucidated, but it is believed to interact with various molecular targets, including:

- Enzymes and Receptors : Potential targets include kinases and other proteins involved in cell signaling pathways.

- Cellular Processes : The compound may influence pathways related to cell growth, apoptosis, and inflammation .

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

These results suggest that modifications in the quinazoline structure can enhance cytotoxic activity against specific cancer types .

Antimicrobial Activity

Quinazoline derivatives are also known for their antimicrobial properties. Studies have demonstrated that modifications in the quinazoline structure can lead to enhanced inhibition of bacterial growth. For example, certain analogs have been tested for quorum sensing inhibition, revealing varying degrees of effectiveness against biofilm formation and bacterial growth .

Antioxidant Properties

Recent studies have explored the antioxidant potential of quinazoline derivatives. For instance, compounds similar to this compound were evaluated for their ability to scavenge free radicals and inhibit acetylcholinesterase activity, indicating potential neuroprotective effects .

Case Studies

- Quorum Sensing Inhibition : A study investigated the structure-activity relationship (SAR) of quinazolinone analogs, revealing that specific substitutions could significantly enhance pqs inhibition, which is crucial for controlling biofilm formation in bacteria .

- Cytotoxicity Assessment : Another study focused on the anticancer effects of quinazolinone derivatives against various human cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.